Sumatriptan Oral Efficacy: Network Meta-Analysis Odds Ratios vs. Placebo and Comparators
In a 2024 BMJ systematic review and network meta-analysis of 17 oral migraine drugs, sumatriptan demonstrated robust efficacy for 2-hour pain freedom with odds ratios (ORs) ranging from 1.35 to 2.04 across head-to-head comparisons [1]. The analysis ranked eletriptan as most effective (ORs 1.46-3.01), followed by rizatriptan (ORs 1.59-2.44), sumatriptan (ORs 1.35-2.04), and zolmitriptan (ORs 1.47-1.96) [1]. All active interventions were superior to placebo, with ORs ranging from 1.73 (95% CI 1.27-2.34) for naratriptan to 5.19 (95% CI 4.25-6.33) [1].
| Evidence Dimension | 2-hour pain freedom (efficacy outcome) |
|---|---|
| Target Compound Data | Odds Ratio range 1.35-2.04 vs. comparators |
| Comparator Or Baseline | Eletriptan: OR 1.46-3.01; Rizatriptan: OR 1.59-2.44; Zolmitriptan: OR 1.47-1.96; Naratriptan: OR 1.73 vs. placebo |
| Quantified Difference | Sumatriptan efficacy positioned between naratriptan and eletriptan/rizatriptan; approximately 11-13% absolute therapeutic gain difference vs. top performers |
| Conditions | Network meta-analysis of double-blind RCTs in adults with migraine; outcomes per IHS guidelines |
Why This Matters
This quantifies sumatriptan's efficacy position within the triptan class, enabling evidence-based tiered selection: eletriptan/rizatriptan for maximum 2-hour pain freedom, sumatriptan as a reliable mid-tier option with the most extensive long-term safety data.
- [1] Karlsson WK, et al. Comparative effects of drug interventions for the acute management of migraine episodes in adults: systematic review and network meta-analysis. BMJ. 2024;386:e080107. View Source
